2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
Mechanism of Action
Target of Action
Related compounds such as 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2h)-one have shown remarkable selectivity for theCOX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory and analgesic agents .
Mode of Action
For instance, COX-2 inhibitors typically work by blocking the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-2 . By inhibiting COX-2, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
If it acts similarly to related compounds, it could potentially reduce inflammation and pain by decreasing prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 6-phenylpyridazine-3-thiol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in ethanol.
Major Products
Oxidation: The major product would be the corresponding sulfoxide or sulfone.
Reduction: The major product would be the reduced form of the compound, typically with the sulfur atom in a lower oxidation state.
Substitution: The major product would be the alkylated derivative of the original compound.
Scientific Research Applications
2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-phenylpyridazin-3-yl)sulfanyl]benzaldehyde
- 2-[(6-phenylpyridazin-3-yl)sulfanyl]phenylhydrazine
Uniqueness
Compared to similar compounds, 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has a unique structure that includes both a pyridazine ring and a piperidine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNBJEUTFBUJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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